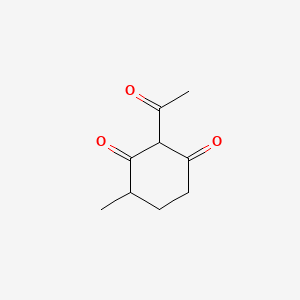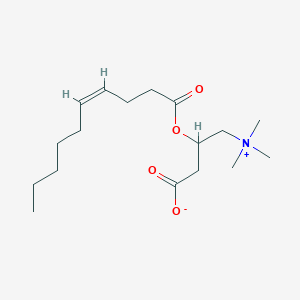
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene is a fluorinated organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a cyclohexa-1,4-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene typically involves the trifluoromethylation of cyclohexa-1,4-diene derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into the molecule using radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficient and cost-effective synthesis. The exact methods and conditions can vary depending on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism by which 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene exerts its effects involves interactions with various molecular targets and pathways. For instance, in electrophilic addition reactions, the compound can form allylic carbocations, which are stabilized by resonance . These intermediates can then undergo further transformations, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6-Trifluoro-6-methylcyclohexane: A fully hydrogenated analog of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene.
3,3,6-Trifluoro-6-methylcyclohexa-1,3-diene: A positional isomer with different double bond locations.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methyl groups on a cyclohexa-1,4-diene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H7F3 |
|---|---|
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
3,3,6-trifluoro-6-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C7H7F3/c1-6(8)2-4-7(9,10)5-3-6/h2-5H,1H3 |
Clave InChI |
ZSZZPWISIYVEPC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(C=C1)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


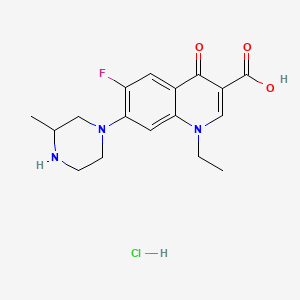
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
amine Hydrochloride](/img/structure/B13839039.png)
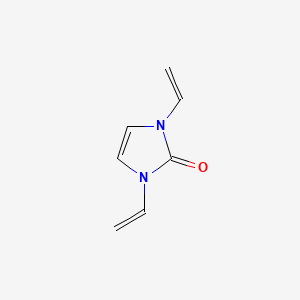

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
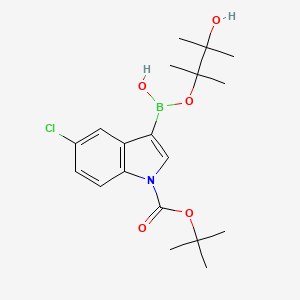
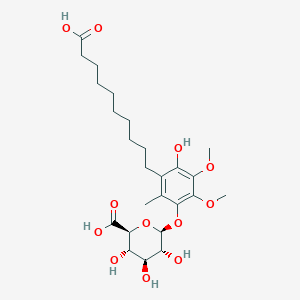
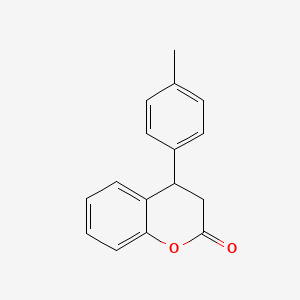
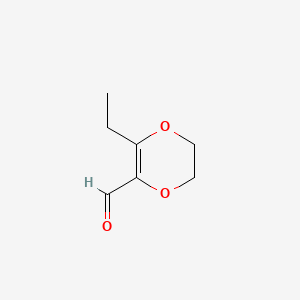
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

